molecular formula C16H14Cl2N2O4S B2980472 (2Z)-2,3-dichloro-N-(6-methoxypyridin-3-yl)-3-phenylmethanesulfonylprop-2-enamide CAS No. 1164476-67-8

(2Z)-2,3-dichloro-N-(6-methoxypyridin-3-yl)-3-phenylmethanesulfonylprop-2-enamide

Cat. No.: B2980472
CAS No.: 1164476-67-8
M. Wt: 401.26
InChI Key: RSCMVRBCGVUKGX-CCEZHUSRSA-N
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Description

(2Z)-2,3-dichloro-N-(6-methoxypyridin-3-yl)-3-phenylmethanesulfonylprop-2-enamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes dichloro, methoxypyridinyl, and phenylmethanesulfonyl groups, making it a subject of interest for chemists and researchers.

Scientific Research Applications

(2Z)-2,3-dichloro-N-(6-methoxypyridin-3-yl)-3-phenylmethanesulfonylprop-2-enamide has diverse applications in scientific research:

Future Directions

The future research directions for this compound would depend on its intended applications. It could be studied for potential uses in fields like medicine, materials science, or chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2,3-dichloro-N-(6-methoxypyridin-3-yl)-3-phenylmethanesulfonylprop-2-enamide involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 6-methoxypyridin-3-ylboronic acid with dichloroacetyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with phenylmethanesulfonyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process may include purification steps such as recrystallization and chromatography to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2,3-dichloro-N-(6-methoxypyridin-3-yl)-3-phenylmethanesulfonylprop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of methoxy-substituted derivatives.

Mechanism of Action

The mechanism of action of (2Z)-2,3-dichloro-N-(6-methoxypyridin-3-yl)-3-phenylmethanesulfonylprop-2-enamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • (6-Methoxypyridin-2-yl)methanamine
  • (6-Methoxypyridin-3-yl)boronic acid
  • 2,5-Dichloro-N-(5-methoxy-7-(6-methoxypyridin-3-yl)-1,3-benzoxazol-2-yl)benzenesulfonamide

Uniqueness

(2Z)-2,3-dichloro-N-(6-methoxypyridin-3-yl)-3-phenylmethanesulfonylprop-2-enamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

IUPAC Name

(Z)-3-benzylsulfonyl-2,3-dichloro-N-(6-methoxypyridin-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O4S/c1-24-13-8-7-12(9-19-13)20-16(21)14(17)15(18)25(22,23)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,20,21)/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCMVRBCGVUKGX-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)C(=C(S(=O)(=O)CC2=CC=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC=C(C=C1)NC(=O)/C(=C(\S(=O)(=O)CC2=CC=CC=C2)/Cl)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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